molecular formula C5H2BrN3O B1520053 6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine CAS No. 1125409-96-2

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine

Cat. No. B1520053
M. Wt: 199.99 g/mol
InChI Key: QXKXHPFMLXFTDP-UHFFFAOYSA-N
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Description

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine is a chemical compound with the CAS Number: 1125409-96-2 . It has a molecular weight of 199.99 . The IUPAC name for this compound is 6-bromo [1,2,5]oxadiazolo [3,4-b]pyridine .


Molecular Structure Analysis

The InChI code for 6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine is 1S/C5H2BrN3O/c6-3-1-4-5 (7-2-3)9-10-8-4/h1-2H . This code represents the molecular structure of the compound.

It should be stored in a refrigerated environment . The country of origin for this compound is CN .

Scientific Research Applications

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . These molecules have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy cores, and their derivatives have shown favorable oxygen balance and positive heat of formations .

The 1,2,5-regioisomer, also known as furazan, has long been known . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

    Pharmaceuticals

    Oxadiazoles have been used in the development of various drugs due to their diverse biological activities. They have shown potential as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .

    Energetic Materials

    Oxadiazoles and their derivatives have shown favorable oxygen balance and positive heat of formations, making them potential high-energy cores .

    Chemical Synthesis

    Oxadiazoles can be synthesized through various methods and used as building blocks in organic synthesis .

    Antimicrobial Agents

    Oxadiazoles have shown potential as antimicrobial agents. They have been found to be effective against a variety of bacteria and fungi .

    Anti-Inflammatory Agents

    Some oxadiazoles have been found to have anti-inflammatory properties and have been used in the treatment of inflammatory diseases .

    Antiviral Agents

    Certain oxadiazoles have shown antiviral activity and have been used in the development of antiviral drugs .

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine can be found on the Sigma-Aldrich website . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3O/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKXHPFMLXFTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NON=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine
Reactant of Route 2
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine
Reactant of Route 3
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6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine
Reactant of Route 4
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine
Reactant of Route 5
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine
Reactant of Route 6
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine

Citations

For This Compound
1
Citations
AM Starosotnikov, KV Ilkov, MA Bastrakov… - Chemistry of …, 2020 - Springer
A number of azolo- and azinopyridines with varying substituents and annulated heterocycles were synthesized and examined in dearomatization reactions with carbon nucleophiles. …
Number of citations: 14 link.springer.com

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